Uracil
Overview
Description
Uracil is a naturally occurring pyrimidine derivative and one of the four nucleotide bases in ribonucleic acid (RNA). It pairs with adenine through two hydrogen bonds, replacing thymine found in deoxyribonucleic acid (DNA). This compound was first isolated in 1900 by Alberto Ascoli from yeast nuclein and has since been found in various biological sources, including bovine thymus and spleen, herring sperm, and wheat germ .
Mechanism of Action
Target of Action
Uracil is a pyrimidine nucleobase that is a key component of RNA . It pairs with adenine and replaces thymine during DNA transcription . In the context of cancer treatment, this compound is used as an antineoplastic agent in combination with other drugs like tegafur to treat various cancers, including breast, prostate, and liver cancer .
Mode of Action
This compound’s mode of action is primarily through its incorporation into RNA during transcription. In RNA, this compound binds to adenine via two hydrogen bonds . In the context of cancer treatment, this compound is used in combination with other drugs to inhibit DNA synthesis and function . For instance, this compound mustard, after activation, binds preferentially to the guanine and cytosine moieties of DNA, leading to cross-linking of DNA, thus inhibiting DNA synthesis and function .
Biochemical Pathways
This compound plays a crucial role in several biochemical pathways. During the synthesis of an RNA strand from a DNA template (transcription), this compound pairs only with adenine and replaces thymine . Methylation of this compound produces thymine . This compound may also be degraded to form β-alanine, which can be used in fatty acid synthesis .
Pharmacokinetics
The pharmacokinetics of this compound can vary significantly between individuals with normal and deficient DPD (Dihydropyrimidine dehydrogenase) status . DPD is an enzyme involved in the metabolism of this compound. The AUC (Area Under the Curve) and Cmax (maximum serum concentration) of this compound can be useful as a diagnostic tool to differentiate patients with regard to DPD status .
Result of Action
The result of this compound’s action is the formation of RNA during transcription. In the context of cancer treatment, the action of this compound leads to the inhibition of DNA synthesis and function, which can inhibit the growth of cancer cells .
Action Environment
The environment can significantly influence the action of this compound. For instance, the presence of surrounding this compound or water molecules can provide a ‘protective’ effect on the fragmentation dynamics of this compound . Additionally, the presence of other molecules, such as those in a drug combination, can open specific fragmentation channels .
Biochemical Analysis
Biochemical Properties
Uracil is involved in multiple biochemical reactions. It binds to adenine via two hydrogen bonds during the formation of RNA . In RNA, this compound replaces thymine during DNA transcription . Methylation of this compound produces thymine . This compound is also involved in the biosynthesis of polysaccharides and the transportation of sugars containing aldehydes .
Cellular Effects
The presence of this compound in DNA can affect DNA stability and modulate cell-specific functions . Without repair mechanisms to remove this compound from DNA, cytosine deamination can occur, resulting in gene drift that is not tolerable in organisms . This compound is also a component of several coenzymes that act in conjunction with enzymes in several processes of carbohydrate metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various interactions. In RNA, this compound base-pairs with adenine and replaces thymine during DNA transcription . Methylation of this compound produces thymine . The evolutionary substitution of thymine for this compound may have increased DNA stability and improved the efficiency of DNA replication .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, this compound incorporations have been observed in both treated and non-treated cells . Non-treated cells possess this compound in the late replicating constitutive heterochromatic regions, while drug treatment induced a shift of incorporated this compound towards segments that are normally more active/functional .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, in a study on cytidine production in rats, it was found that overexpression of this compound permease and a nucleoside transporter increased cytidine production .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a fundamental component of the pyrimidine synthesis and degradation pathway, involving synthesis and degradation of pyrimidine nucleotides (including this compound nucleotides), the building blocks of DNA and RNA .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. For example, overexpression of this compound permease and a nucleoside transporter from Bacillus amyloliquefaciens related to cell membrane transport in Escherichia coli was found to increase cytidine production .
Subcellular Localization
This compound is distributed in the nucleus and cytoplasm of cells . The unique 44 N-terminal amino acids in UNG2 are required for complete sorting to nuclei . The 35 unique N-terminal residues in UNG1 constitute a strong and complete mitochondrial localization signal .
Preparation Methods
Synthetic Routes and Reaction Conditions: Uracil can be synthesized through several methods. One common approach involves the cyclization of ureidomethylene-acetoacetate. Another method includes the reaction of 1,3-oxazine-2,4-diones with amides . Additionally, this compound derivatives can be synthesized by introducing various substituents at different positions on the pyrimidine ring, such as arylsulfanyl, arylselanyl, and benzyl groups .
Industrial Production Methods: Industrial production of this compound often involves the use of readily available precursors and scalable processes. For example, the synthesis of 6-chlorothis compound derivatives can be achieved through a one-pot method involving N-benzylation, N-methylation, substitution, and amino acid coupling .
Chemical Reactions Analysis
Types of Reactions: Uracil undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, this compound can react with bromine in different solvents, leading to different reactivity and stability profiles . It also participates in tautomerism and charge-directed processes during collision-induced dissociation .
Common Reagents and Conditions: Common reagents used in this compound reactions include bromine, Grignard reagents, and nucleophiles. Reaction conditions vary depending on the desired product, with solvents like water, dimethyl sulfoxide, n-octanol, and chloroform playing a significant role in the reactivity and stability of this compound derivatives .
Major Products: Major products formed from this compound reactions include various substituted this compound derivatives, such as 5-acetyluracils and 6-arylmethyl derivatives .
Scientific Research Applications
Uracil has numerous applications in scientific research, particularly in chemistry, biology, medicine, and industry. In chemistry, this compound derivatives are used as building blocks for synthesizing more complex molecules. In biology, this compound is a key component of RNA, playing a crucial role in the transmission of genetic information .
In medicine, this compound derivatives like 5-fluorothis compound are used as chemotherapeutic agents to treat various cancers, including breast, pancreatic, and colorectal cancers . This compound is also used in photodynamic therapy as a photosensitizer for anti-tumor activity .
In industry, this compound derivatives serve as antioxidants in natural rubber, protecting it against oxidative deterioration .
Comparison with Similar Compounds
Uracil is often compared with other pyrimidine bases, such as thymine and cytosine. Thymine, found in DNA, is a methylated form of this compound, which increases DNA stability and replication efficiency . Cytosine, another pyrimidine base, pairs with guanine in both DNA and RNA.
This compound’s uniqueness lies in its role in RNA and its various derivatives’ applications in medicine and industry. Similar compounds include 5-fluorothis compound, 5-chlorothis compound, and other substituted this compound derivatives, which exhibit significant pharmacological activities .
Properties
IUPAC Name |
1H-pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAKRJDGNUQOIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
Record name | uracil | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Uracil | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
28806-15-7 | |
Record name | 2,4(1H,3H)-Pyrimidinedione, dimer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28806-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID4021424 | |
Record name | Uracil | |
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Molecular Weight |
112.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid | |
Record name | Uracil | |
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Record name | Uracil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000300 | |
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Solubility |
3.6 mg/mL | |
Record name | Uracil | |
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URL | https://www.drugbank.ca/drugs/DB03419 | |
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Record name | Uracil | |
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CAS No. |
66-22-8, 51953-14-1, 51953-20-9, 2920-92-5, 24897-50-5 | |
Record name | Uracil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,4-Pyrimidinediol | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=51953-14-1 | |
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Record name | 4(1H)-Pyrimidinone, 2-hydroxy- | |
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Record name | 2,4(1H,3H)-Pyrimidinedione-14C | |
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Record name | Uracil [USAN:JAN] | |
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Record name | Uracil | |
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Record name | uracil | |
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Record name | Uracil-5-d | |
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Record name | uracil | |
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Record name | Uracil | |
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Record name | Uracil | |
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Record name | URACIL | |
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Record name | Uracil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000300 | |
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Melting Point |
330 °C | |
Record name | Uracil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03419 | |
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Record name | Uracil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000300 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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